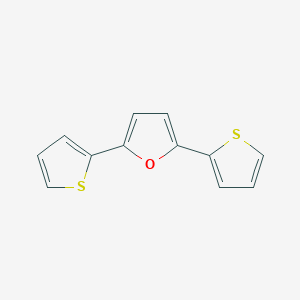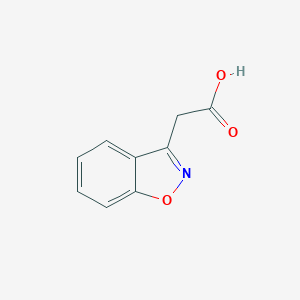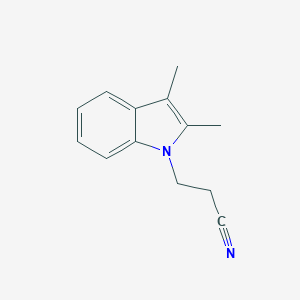
N-Isopropyl-3-formyl-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-3-formyl-2(1H)-pyridinethione, also known as IPPT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyridine derivative, which is a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated for its potential applications in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of acetylcholinesterase, N-Isopropyl-3-formyl-2(1H)-pyridinethione may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic effects in the treatment of various neurological disorders.
Biochemische Und Physiologische Effekte
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have various biochemical and physiological effects in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects are believed to be due to the inhibition of various enzymes and proteins in the body, as well as the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-Isopropyl-3-formyl-2(1H)-pyridinethione has several advantages as a tool for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-Isopropyl-3-formyl-2(1H)-pyridinethione also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, N-Isopropyl-3-formyl-2(1H)-pyridinethione may have limited solubility in certain solvents, which could limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-Isopropyl-3-formyl-2(1H)-pyridinethione. One potential direction is to further investigate its mechanism of action and biological activity. This could involve studying its effects on different enzymes and proteins in the body, as well as its effects on different signaling pathways. Another potential direction is to investigate its potential applications in the development of novel materials with unique properties. This could involve synthesizing N-Isopropyl-3-formyl-2(1H)-pyridinethione derivatives with different functional groups, which could lead to the development of new materials with unique physical and chemical properties. Overall, N-Isopropyl-3-formyl-2(1H)-pyridinethione is a promising compound that has the potential to have significant applications in various fields of science.
Synthesemethoden
N-Isopropyl-3-formyl-2(1H)-pyridinethione can be synthesized through a multistep process involving the reaction of 3-formylpyridine with isopropylamine and thioacetamide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-Isopropyl-3-formyl-2(1H)-pyridinethione. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
63254-06-8 |
|---|---|
Produktname |
N-Isopropyl-3-formyl-2(1H)-pyridinethione |
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
1-propan-2-yl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3 |
InChI-Schlüssel |
LNYFKUYQBQFYKS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
Kanonische SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
Andere CAS-Nummern |
63254-06-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



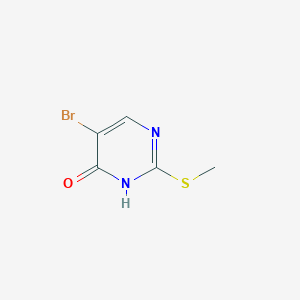

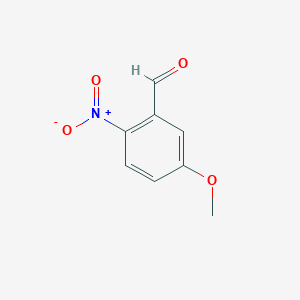
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
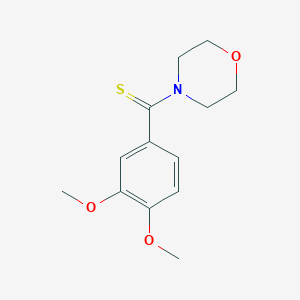
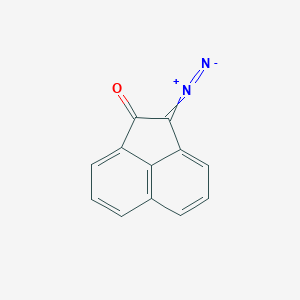
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
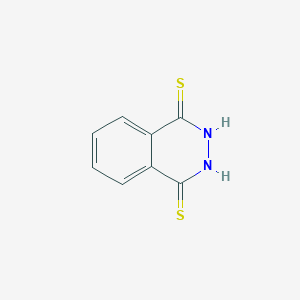
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
